molecular formula C23H23N3O3S2 B12129435 N-(2,6-dimethylphenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(2,6-dimethylphenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12129435
M. Wt: 453.6 g/mol
InChI Key: UISMEQLCPLBBPZ-UHFFFAOYSA-N
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Description

Compound X , is a synthetic organic molecule with diverse applications. Let’s explore its properties and uses.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

Industrial Production::
  • Large-scale production of Compound X involves optimizing the synthetic route for efficiency and yield.
  • Industrial processes may employ continuous flow reactors or batch reactors.

Chemical Reactions Analysis

Reactivity::

  • Compound X exhibits interesting reactivity due to its fused heterocyclic structure.
  • Common reactions include:

      Oxidation: Oxidation of the thienopyrimidine ring.

      Reduction: Reduction of the carbonyl group.

      Substitution: Nucleophilic substitution at the sulfur atom.

  • Reagents and conditions vary depending on the desired transformation.
Major Products::
  • Oxidation: Formation of sulfoxide or sulfone derivatives.
  • Reduction: Formation of the corresponding amine.
  • Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

Chemistry::

  • Compound X serves as a versatile building block in organic synthesis.
  • It participates in the construction of complex molecules due to its unique structural features.
Biology and Medicine::

    Anticancer Properties: Compound X shows promising activity against certain cancer cell lines.

    Antimicrobial Activity: It inhibits bacterial growth.

    Anti-inflammatory Effects: Compound X modulates inflammatory pathways.

Industry::

    Pharmaceuticals: Compound X is a potential lead compound for drug development.

    Agrochemicals: It may find applications in crop protection.

Mechanism of Action

  • Compound X likely interacts with specific molecular targets, affecting cellular processes.
  • Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

  • Compound X’s unique thienopyrimidine-furan scaffold distinguishes it from related compounds.
  • Similar compounds include Compound Y) and Compound Z).

Properties

Molecular Formula

C23H23N3O3S2

Molecular Weight

453.6 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C23H23N3O3S2/c1-13-7-5-8-14(2)20(13)24-18(27)12-30-23-25-21-19(15(3)16(4)31-21)22(28)26(23)11-17-9-6-10-29-17/h5-10H,11-12H2,1-4H3,(H,24,27)

InChI Key

UISMEQLCPLBBPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2CC4=CC=CO4

Origin of Product

United States

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